4-Acetamido Antipyrine-d3
4-Acetamido Antipyrine-d3
Brand Name:
Vulcanchem
CAS No.:
342821-66-3
VCID:
VC0030450
InChI:
InChI=1S/C13H15N3O2/c1-9-12(14-10(2)17)13(18)16(15(9)3)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,17)/i2D3
SMILES:
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C
Molecular Formula:
C13H15N3O2
Molecular Weight:
248.3 g/mol
4-Acetamido Antipyrine-d3
CAS No.: 342821-66-3
Reference Standards
VCID: VC0030450
Molecular Formula: C13H15N3O2
Molecular Weight: 248.3 g/mol
CAS No. | 342821-66-3 |
---|---|
Product Name | 4-Acetamido Antipyrine-d3 |
Molecular Formula | C13H15N3O2 |
Molecular Weight | 248.3 g/mol |
IUPAC Name | 2,2,2-trideuterio-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
Standard InChI | InChI=1S/C13H15N3O2/c1-9-12(14-10(2)17)13(18)16(15(9)3)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,17)/i2D3 |
Standard InChIKey | OIAGWXKSCXPNNZ-BMSJAHLVSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C |
Canonical SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C |
Synonyms | N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide-d3; 4-(N-Acetylamino-d3)antipyrine; 4-(Acetylamino-d3)phenazone; Acetylaminoantipyrine-d3; N-(Acetyl-d3)-4-aminoantipyrine; N-(Acetyl-d3)-4-aminophenazone; N-Antipyrinylacetamide-d3 |
PubChem Compound | 12438769 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume